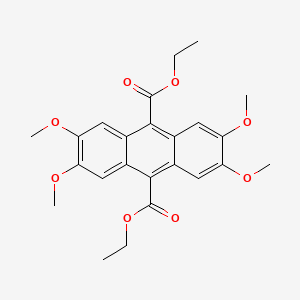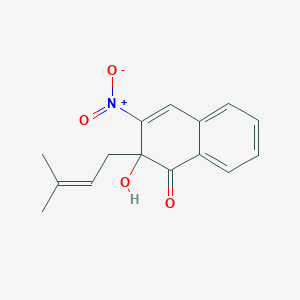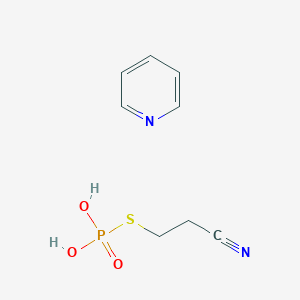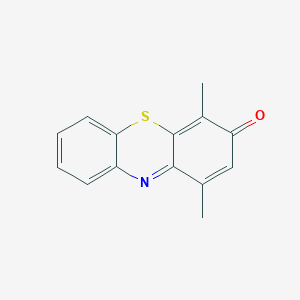
3-Bromo-4-methyl-6-phenylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methyl-6-phenylpyridazine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 3, a methyl group at position 4, and a phenyl group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-6-phenylpyridazine can be achieved through various methods. One common approach involves the reaction of 3-bromo-4-methylpyridine with phenylhydrazine under acidic conditions. This reaction typically proceeds via cyclization to form the desired pyridazine ring .
Industrial Production Methods: Industrial production of pyridazine derivatives often involves multi-step processes, including the preparation of intermediate compounds such as 3-bromo-4-methylpyridine. This intermediate can be synthesized by bromination of 4-methylpyridine using bromine and sodium nitrite under controlled temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-methyl-6-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce N-oxides.
- Reduction reactions result in dihydropyridazines .
Applications De Recherche Scientifique
3-Bromo-4-methyl-6-phenylpyridazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methyl-6-phenylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
3-Bromo-4-methylpyridine: Shares the bromine and methyl groups but lacks the phenyl group.
4-Methyl-6-phenylpyridazine: Similar structure but without the bromine atom.
3-Bromo-6-phenylpyridazine: Lacks the methyl group.
Uniqueness: 3-Bromo-4-methyl-6-phenylpyridazine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the phenyl group enhances its interaction with biological targets .
Propriétés
Numéro CAS |
90746-29-5 |
|---|---|
Formule moléculaire |
C11H9BrN2 |
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
3-bromo-4-methyl-6-phenylpyridazine |
InChI |
InChI=1S/C11H9BrN2/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3 |
Clé InChI |
OUMGKVVESNCPSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



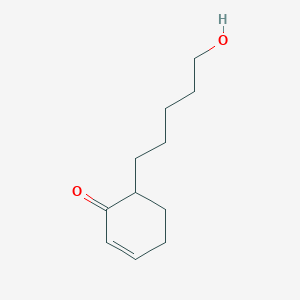


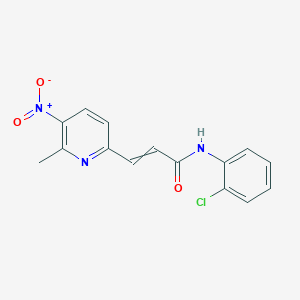
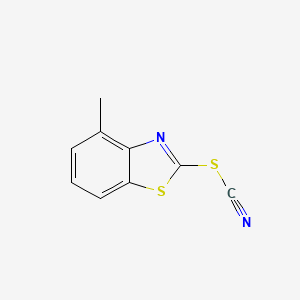


![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
